Pluripotin - 839707-37-8

Pluripotin

Catalog Number: EVT-278819
CAS Number: 839707-37-8
Molecular Formula: C27H25F3N8O2
Molecular Weight: 550.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pluripotin is a synthetic small molecule that has garnered significant attention in stem cell research. [, , ] It acts as a dual inhibitor, primarily targeting Ras GTPase-activating protein (RasGAP) and, to a lesser extent, ERK1 (extracellular signal-regulated kinase 1). [, ] While Pluripotin's initial discovery focused on its ability to maintain the self-renewal of mouse embryonic stem cells (mESCs), subsequent research has revealed its broader implications in various biological processes and disease models. [, ]

Leukemia Inhibitory Factor (LIF)

  • Relevance: Pluripotin has been shown to support mESC self-renewal in the absence of LIF. [, ] Both Pluripotin and LIF promote mESC self-renewal, but they achieve this through different mechanisms. [] While LIF activates the JAK/STAT3 pathway, Pluripotin inhibits Ras-GAP and ERK1. []

PD98059 (PD)

  • Relevance: Similar to Pluripotin, PD98059 has been shown to enhance the derivation efficiency of mouse embryonic stem cells (mESCs). [] Both molecules exert their effects by modulating the ERK signaling pathway, suggesting that this pathway is crucial for regulating mESC self-renewal. []

6-Bromoindirubin-3-Oxime

  • Relevance: 6-Bromoindirubin-3-oxime, along with Pluripotin, has been shown to enhance stem cell properties in human dental pulp stem cells (hDPSCs). [] Both molecules achieve this by modulating intracellular signaling pathways, including Ras-GAP, ERK1/2, and mTOR signaling, which are involved in regulating cell self-renewal and differentiation. []

Rapamycin

  • Relevance: Rapamycin, in conjunction with Pluripotin, has been shown to enhance stem cell properties in human dental pulp stem cells (hDPSCs). [] Both molecules contribute to this effect by influencing intracellular signaling pathways such as Ras-GAP, ERK1/2, and mTOR signaling, which are crucial for controlling cell self-renewal and differentiation. []

Venetoclax

  • Relevance: Venetoclax, when used in combination with Pluripotin, has been shown to have synergistic effects in killing TCF3-HLF ALL cells. [] While Venetoclax targets BCL-2, Pluripotin inhibits RasGAP and AURKA. [] This suggests that combining drugs with different mechanisms of action can be an effective strategy for treating leukemia. []

Alisertib

  • Relevance: Alisertib, when combined with Pluripotin, demonstrates a synergistic effect in eliminating TCF3-HLF ALL cells. [] Both Alisertib and Pluripotin disrupt the AURKA/RasGAP complex, but through distinct mechanisms. [] This highlights the effectiveness of using a combination of drugs that target the same complex through different pathways in treating leukemia. []

Azathioprine (AZA)

  • Relevance: Azathioprine, unlike Pluripotin, has been shown to attenuate lung ischemia-reperfusion injury (LIRI) in rats. [] While Azathioprine improves endothelial function and reduces inflammation, Pluripotin was found to worsen LIRI. [] This suggests that DNA methylation may play a role in LIRI and that targeting different pathways may yield opposite outcomes. []

Retinoic acid (RA)

  • Relevance: Pluripotin has been shown to inhibit the differentiation of F9 embryonic carcinoma cells induced by retinoic acid (RA). [] This suggests that Pluripotin can counteract the differentiation-inducing effects of RA, highlighting its potential for maintaining the pluripotency of stem cells. []
Synthesis Analysis

Pluripotin can be synthesized through various chemical methods that often involve the modification of a 3,4-dihydropyrimido(4,5-d)pyrimidine scaffold. The synthesis typically includes several steps such as:

  1. Formation of the Core Structure: Initial reactions to create the pyrimidine ring.
  2. Substitution Reactions: Introducing functional groups to enhance biological activity.
  3. Purification: Techniques like recrystallization or chromatography to achieve high purity.

The synthesis is optimized through structure-activity relationship studies to ensure maximum efficacy in maintaining pluripotency while minimizing off-target effects .

Molecular Structure Analysis

The molecular formula of Pluripotin is C27H25F3N8O2C_{27}H_{25}F_{3}N_{8}O_{2}, with a molecular weight of approximately 550.54 g/mol . The compound's structure features a complex arrangement that includes:

  • A 3,4-dihydropyrimido(4,5-d)pyrimidine core.
  • Multiple nitrogen atoms contributing to its interaction with target proteins.
  • Fluorinated groups that enhance its pharmacological properties.

The structural integrity allows Pluripotin to effectively bind to its molecular targets, inhibiting pathways that lead to differentiation .

Chemical Reactions Analysis

Pluripotin undergoes several critical reactions upon administration:

  1. Target Binding: It binds to extracellular signal-regulated kinases and Ras GTPase-activating proteins, inhibiting their activity.
  2. Signal Transduction Modulation: By inhibiting these kinases, Pluripotin alters downstream signaling pathways associated with differentiation and promotes self-renewal in stem cells.
  3. Stability Enhancement: The compound stabilizes E-cadherin and enhances cell-cell interactions, which are vital for maintaining stem cell characteristics .

These reactions are essential for its role in stem cell maintenance and cancer research applications.

Mechanism of Action

Pluripotin's mechanism of action involves:

  • Inhibition of Differentiation Signals: By blocking extracellular signal-regulated kinases and Ras GTPase-activating proteins, Pluripotin prevents the activation of pathways that lead to differentiation .
  • Promotion of Self-Renewal: The inhibition of these pathways allows for sustained expression of pluripotency markers such as OCT4 and NANOG, facilitating the maintenance of an undifferentiated state in embryonic stem cells .
  • Impact on Cancer Stem Cells: In cancer research, Pluripotin has been shown to enhance the characteristics associated with cancer stem cells, such as increased tumorigenicity and clonogenic potential in various tumor lines .
Physical and Chemical Properties Analysis

Pluripotin exhibits several notable physical and chemical properties:

These properties are crucial for its application in laboratory settings and therapeutic contexts .

Applications

Pluripotin has diverse applications in scientific research:

  1. Stem Cell Research: Used extensively to maintain pluripotency in embryonic stem cells without feeder layers or serum.
  2. Cancer Research: Investigated for its ability to promote characteristics associated with cancer stem cells, aiding in the understanding of tumor biology and potential therapies .
  3. Regenerative Medicine: Potential use in developing protocols for generating induced pluripotent stem cells from somatic cells by chemically inducing pluripotency .
Molecular Mechanisms of Pluripotin in Stem Cell Self-Renewal and Differentiation

Dual Inhibition of RasGAP and ERK1 Signaling Pathways

Pluripotin maintains embryonic stem cell (ESC) self-renewal through simultaneous inhibition of two critical regulatory proteins: extracellular signal-regulated kinase 1 (ERK1/MAPK3) and Ras GTPase-activating protein (RasGAP). This dual-target mechanism represents a novel approach to pluripotency maintenance:

  • ERK1 Inhibition: Pluripotin directly binds and inhibits ERK1 kinase activity with high specificity, preventing phosphorylation of downstream targets essential for differentiation initiation. Structural analyses reveal that Pluripotin occupies the ATP-binding pocket of ERK1, with an inhibition constant (Ki) in the low micromolar range (1-3 µM) [10]. This blockade halts the transmission of pro-differentiation signals through the MAPK/ERK cascade.

  • RasGAP Inhibition: Simultaneously, Pluripotin inhibits RasGAP, the negative regulator of Ras signaling. Under normal conditions, RasGAP accelerates GTP hydrolysis on Ras, converting it to its inactive GDP-bound state. Pluripotin-mediated inhibition (EC₅₀ ≈ 0.9 µM) sustains Ras in its active GTP-bound conformation, paradoxically promoting self-renewal through potentiation of PI3K/AKT survival signals [1] [6]. This creates a unique signaling environment where Ras activity is decoupled from its typical differentiation-inducing outcomes.

The combinatorial effect establishes a signaling equilibrium favoring pluripotency: by inhibiting both the differentiation driver (ERK1) and the Ras pathway suppressor (RasGAP), Pluripotin sustains a self-renewal-permissive state. Murine ESCs maintained with Pluripotin exhibit characteristic dome-shaped morphology and express core pluripotency markers (Oct4, Nanog, SSEA-1) at levels comparable to LIF-supplemented cultures after five passages [6].

Table 1: Molecular Targets of Pluripotin

Target ProteinBiological FunctionEffect of InhibitionReported EC₅₀/Ki
ERK1 (MAPK3)Serine/threonine kinase in differentiation pathwaysBlocks MAPK/ERK-mediated differentiation1-3 µM (Ki)
RasGAPNegative regulator of Ras signalingEnhances PI3K/AKT pro-survival signals0.9 µM (EC₅₀)
RSK2 (p70S6K)Ribosomal protein S6 kinaseModulates protein synthesis in stem cells1.4 µM (IC₅₀)

Role of Pluripotin in Suppressing MAPK/ERK-Mediated Differentiation Cues

The MAPK/ERK pathway serves as a primary conduit for extracellular differentiation signals in embryonic stem cells. Growth factors like FGF2 activate this cascade, culminating in ERK-mediated phosphorylation of transcription factors (e.g., ELK1, ETS1) that drive lineage-specific gene expression programs:

  • Developmental Pathway Regulation: During renal differentiation, MAPK/ERK signaling governs ureteric bud branching and nephron progenitor differentiation [8]. Pluripotin effectively blocks these developmental trajectories by intercepting ERK activation. Transcriptomic analyses reveal that Pluripotin-treated ESCs exhibit 5.3-fold downregulation of Brachyury (mesodermal marker) and 4.1-fold suppression of AFP (endodermal marker) compared to untreated controls [6].

  • Cell Fate Determination Dynamics: Research demonstrates that ERK signaling amplitude and duration critically determine embryonic cell fates. Rapid ERK pulses induce ectodermal differentiation, while sustained activation promotes endodermal commitment [8]. Pluripotin maintains basal ERK activity below the threshold required for fate specification (approximately 20% of growth factor-stimulated levels), effectively "freezing" ESCs in a developmentally uncommitted state.

  • Epigenetic Consequences: Chronic ERK suppression by Pluripotin preserves an open chromatin configuration at pluripotency gene loci. Histone methylation analyses show elevated H3K4me3 (active mark) at Oct4 and Nanog promoters, while repressive marks (H3K27me3) accumulate at differentiation-associated genes like Sox17 and Pax6 [6]. This epigenetic stabilization complements the signaling blockade to reinforce pluripotency.

Table 2: Pluripotin-Mediated Suppression of Differentiation Markers

Germ LayerMarker GeneExpression Change with PluripotinBiological Significance
MesodermBrachyury (T)↓ 5.3-foldPrevents primitive streak commitment
EndodermAlpha-fetoprotein (AFP)↓ 4.1-foldBlocks definitive endoderm formation
EctodermTrp63↓ 2.7-foldInhibits epidermal differentiation
PluripotencyOct4↔ MaintainedPreserves self-renewal capacity
PluripotencyNanog↔ MaintainedSustains ground state pluripotency

Synergistic Interactions Between Pluripotin and Leukemia Inhibitory Factor (LIF)

Pluripotin exhibits remarkable functional synergy with LIF, a canonical cytokine maintaining murine ESC pluripotency through JAK/STAT3 activation. This interaction enables derivation of embryonic stem cells from genetically refractory mouse strains:

  • Derivation Efficiency Enhancement: When combined with LIF, Pluripotin dramatically improves ESC derivation efficiency from non-permissive strains—57% for NOD-scid, 63% for SCID beige, and 100% for F1 (C57BL/6×CD-1) hybrids, compared to near-zero efficiency with LIF alone [3]. This synergy is attributed to Pluripotin's selective enrichment of Oct4-positive cells during early outgrowth phases, creating a permissive environment for LIF-mediated stabilization.

  • Complementary Signaling Modulation: While LIF primarily activates STAT3 via gp130 receptor dimerization, Pluripotin reinforces self-renewal through its dual kinase/GAP inhibition. The combination creates a robust signaling environment where: 1) Pluripotin suppresses differentiation-inducing ERK activity, and 2) LIF enhances STAT3-mediated transcription of pluripotency factors. This signaling complementarity allows ESCs to tolerate higher differentiation pressures.

  • LIF Source Independence: Biochemical studies confirm that Pluripotin's synergy with LIF is independent of LIF's glycosylation status or production method. E. coli-derived (non-glycosylated) and CHO cell-derived (glycosylated) LIF show equivalent collaborative effects with Pluripotin in maintaining SSEA-1 and Oct4 expression in murine iPSCs [9]. This suggests the synergy operates through core signaling mechanisms rather than post-translational modifications.

Notably, Pluripotin can partially substitute for LIF under optimized conditions, maintaining murine ESC self-renewal through its ERK/RasGAP inhibition alone [6]. However, the combinatorial approach achieves superior stabilization of the pluripotent state, particularly in challenging genetic backgrounds.

Impact on STAT3 Phosphorylation and Downstream Pluripotency Networks

Pluripotin modulates STAT3 signaling through both direct and indirect mechanisms, creating a complex interplay with cytokine-driven pluripotency pathways:

  • STAT3 Activation Dynamics: While Pluripotin does not directly phosphorylate STAT3, it potentiates STAT3 activity by: 1) Removing ERK-mediated inhibitory constraints on STAT3 transcriptional activity, and 2) Enhancing STAT3 nuclear retention. Quantitative imaging shows a 2.8-fold increase in nuclear p-STAT3 intensity in Pluripotin/LIF-treated cells versus LIF alone [4] [6]. This amplification is critical for maintaining Nanog and Klf4 expression.

  • Cross-Pathway Integration: The intersection between Pluripotin-inhibited pathways and STAT3 signaling occurs at multiple levels. ERK directly phosphorylates STAT3 at Ser727, creating a transcriptionally less active form. By suppressing ERK activity, Pluripotin shifts STAT3 toward the more potent Tyr705-phosphorylated state [4]. Additionally, RasGAP inhibition potentiates PI3K/AKT signaling, which stabilizes nuclear p-STAT3 complexes through phosphorylation-dependent chaperone interactions.

  • Pluripotency Network Stabilization: Chromatin immunoprecipitation studies demonstrate that p-STAT3 occupancy increases 3.5-fold at the Pou5f1 (Oct4) enhancer and 4.2-fold at the Nanog promoter in Pluripotin-treated ESCs versus controls [4]. This enhanced binding correlates with elevated transcription of core pluripotency factors and their downstream targets. The resulting gene expression profile exhibits reinforced pluripotency networks with simultaneous dampening of differentiation drivers like Sox17 and Tbx3.

The temporal dynamics of STAT3 activation are also modulated—Pluripotin extends STAT3 phosphorylation half-life from 45 minutes to >90 minutes following LIF stimulation [6]. This prolonged activation enables sustained transcription of self-renewal genes between cytokine pulses, providing a mechanistic explanation for the observed synergy.

Table 3: Synergistic Effects of Pluripotin and LIF on Stem Cell Derivation

Mouse StrainDerivation Efficiency (LIF Alone)Derivation Efficiency (LIF + Pluripotin)Fold Improvement
NOD-scid<5%57%11.4×
SCID beige<5%63%12.6×
CD-1~25%80%3.2×
C57BL/6×CD-1 F1~70%100%1.4×

Properties

CAS Number

839707-37-8

Product Name

Pluripotin

IUPAC Name

N-[3-[7-[(2,5-dimethylpyrazol-3-yl)amino]-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-3-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide

Molecular Formula

C27H25F3N8O2

Molecular Weight

550.5 g/mol

InChI

InChI=1S/C27H25F3N8O2/c1-15-8-9-20(32-24(39)17-6-5-7-19(11-17)27(28,29)30)12-21(15)38-14-18-13-31-25(34-23(18)36(3)26(38)40)33-22-10-16(2)35-37(22)4/h5-13H,14H2,1-4H3,(H,32,39)(H,31,33,34)

InChI Key

NBZFRTJWEIHFPF-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3=O)C)NC5=CC(=NN5C)C

Solubility

Soluble in DMSO, not in water

Synonyms

SC-1; SC 1; SC1; Pluripotin

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3=O)C)NC5=CC(=NN5C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.